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Compound of Interest

Compound Name: 2,6-dibromo-7H-purine

Cat. No.: B071965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,6-
dibromo-7H-purine, a key intermediate in the synthesis of various biologically active purine

derivatives. Due to the limited availability of directly published experimental spectra, this

document presents a combination of predicted data from reliable computational sources and

established experimental protocols for the acquisition of such data.

Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2,6-dibromo-7H-purine. This information is crucial

for the identification, characterization, and purity assessment of the compound.

Table 1: Predicted ¹H NMR Spectral Data of 2,6-dibromo-7H-purine (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm Multiplicity Assignment

~8.5 Singlet C8-H

~14.0 Broad Singlet N7-H

Note: Predicted chemical shifts can vary depending on the computational method and solvent

used. Experimental verification is recommended.
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Table 2: Predicted ¹³C NMR Spectral Data of 2,6-dibromo-7H-purine (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm Assignment

~155 C4

~152 C2

~148 C6

~145 C8

~125 C5

Note: Predicted chemical shifts can vary depending on the computational method and solvent

used. Experimental verification is recommended.

Table 3: Predicted IR Absorption Bands of 2,6-dibromo-7H-purine

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium N-H Stretch

~1600-1450 Medium to Strong
C=C and C=N Stretching

(Aromatic)

~1300-1000 Medium C-N Stretching

Below 800 Strong C-Br Stretching

Note: Predicted IR frequencies are typically calculated for the gas phase and may differ from

experimental values obtained in the solid state (e.g., KBr pellet or ATR).

Table 4: Predicted Mass Spectrometry Data of 2,6-dibromo-7H-purine
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m/z Relative Abundance (%) Assignment

277.86 / 279.86 / 281.86 High
[M]+, [M+2]+, [M+4]+ (Isotopic

pattern for 2 Br atoms)

199 / 201 Medium [M - Br]+

172 / 174 Medium [M - Br - HCN]+

Note: The mass spectrum of a compound with two bromine atoms will exhibit a characteristic

isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols
The following are detailed methodologies for obtaining the experimental spectroscopic data for

2,6-dibromo-7H-purine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-dibromo-7H-purine in 0.5-0.7

mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:
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Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the solid 2,6-dibromo-7H-purine sample

directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-

400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Ionize the sample using a standard electron energy of 70 eV.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

The resulting mass spectrum will show the molecular ion peak and various fragment ions.

The isotopic pattern for two bromine atoms should be clearly visible.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2,6-dibromo-7H-purine.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2,6-dibromo-7H-purine: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071965#spectroscopic-data-of-2-6-dibromo-7h-
purine-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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